Acebrochol Acebrochol Acebrochol is a neuroactive steroid that may act as a sedative and hypnotic, through the mechanism of altering ligand-gated ion channels and cell surface receptors.
Brand Name: Vulcanchem
CAS No.: 514-50-1
VCID: VC0516893
InChI: InChI=1S/C29H48Br2O2/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30)29(31)17-21(33-20(4)32)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C
Molecular Formula: C29H48Br2O2
Molecular Weight: 588.5 g/mol

Acebrochol

CAS No.: 514-50-1

Cat. No.: VC0516893

Molecular Formula: C29H48Br2O2

Molecular Weight: 588.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Acebrochol - 514-50-1

Specification

CAS No. 514-50-1
Molecular Formula C29H48Br2O2
Molecular Weight 588.5 g/mol
IUPAC Name [(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C29H48Br2O2/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30)29(31)17-21(33-20(4)32)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1
Standard InChI Key ISLUIHYFJMYECW-BSMCXZHXSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Br)Br)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Acebrochol, also known as cholesteryl acetate dibromide or 5α,6β5\alpha,6\beta-dibromocholestan-3β-ol acetate, has a molecular weight of 588.5 g/mol . Its systematic IUPAC name is [(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate . The compound features a steroidal backbone modified by bromination at the 5α and 6β positions and acetylation at the 3β hydroxyl group .

Table 1: Key Chemical Properties of Acebrochol

PropertyValueSource
Molecular FormulaC29H48Br2O2C_{29}H_{48}Br_2O_2
CAS Registry Number514-50-1
Molar Mass588.509 g/mol
Synonymous NamesCholesteryl acetate dibromide,
5α,6β-Dibromocholestan-3β-ol acetate

Structural Analysis

The steroidal core of Acebrochol comprises four fused rings (three cyclohexane rings and one cyclopentane ring) with bromine atoms at positions 5 and 6. Bromination at these positions increases the compound’s lipophilicity, potentially enhancing its ability to cross the blood-brain barrier . The acetyl group at position 3 further modifies solubility and metabolic stability . X-ray crystallography and NMR studies confirm the chair conformation of the cyclohexane rings and the equatorial orientation of the bromine substituents .

Pharmacological Profile and Mechanism of Action

Neuroactive Steroid Activity

Acebrochol belongs to the class of neuroactive steroids, which modulate neuronal excitability through interactions with ligand-gated ion channels. Specifically, it is hypothesized to potentiate GABAA_A receptor activity, similar to allopregnanolone and ganaxolone . This mechanism involves binding to distinct sites on the GABAA_A receptor complex, enhancing chloride ion influx and promoting neuronal hyperpolarization .

Table 2: Comparative Pharmacology of Neuroactive Steroids

CompoundTarget ReceptorEffect on GABAA_AClinical Use
AcebrocholGABAA_APositive modulationInvestigational
GanaxoloneGABAA_APositive modulationEpilepsy
AllopregnanoloneGABAA_APositive modulationPostpartum depression

Sedative and Hypnotic Effects

Recent Developments and Future Directions

Unmet Challenges

  • Synthesis Optimization: Current synthetic routes involve bromination of cholesteryl acetate, but yields and scalability remain unreported .

  • Clinical Trials: No Phase I–III trials are documented, highlighting the need for translational research.

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